molecular formula C9H9ClO2 B14812135 1-(3-Chlorophenyl)-3-hydroxy-1-propanone CAS No. 1279090-55-9

1-(3-Chlorophenyl)-3-hydroxy-1-propanone

Cat. No.: B14812135
CAS No.: 1279090-55-9
M. Wt: 184.62 g/mol
InChI Key: SCCDLVLMOKFVGP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-hydroxy-1-propanone (C₉H₉ClO₂, molecular weight: 184.62 g/mol) is a chlorinated aromatic ketone with a hydroxyl group at the third carbon of the propanone backbone. For example, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone (Bupropion Related Compound C, CAS 152943-33-4) is a positional isomer with the hydroxyl group at the second carbon, highlighting the significance of substituent positioning in determining chemical properties and biological activity .

Properties

CAS No.

1279090-55-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-hydroxypropan-1-one

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,11H,4-5H2

InChI Key

SCCDLVLMOKFVGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCO

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Selection

The Claisen-Schmidt condensation, widely employed for synthesizing α,β-unsaturated ketones, involves base-catalyzed aldol addition between an aromatic aldehyde and a ketone. For 1-(3-Chlorophenyl)-3-hydroxy-1-propanone, 3-chlorobenzaldehyde reacts with hydroxyacetone under alkaline conditions. The hydroxy group in hydroxyacetone necessitates protection (e.g., as a silyl ether) to prevent side reactions during condensation. Deprotection post-condensation yields the target hydroxyketone.

Reaction Conditions :

  • Base : Aqueous NaOH or KOH (10–15% w/v)
  • Solvent : Ethanol or methanol
  • Temperature : 25–40°C
  • Time : 24–48 hours

Yields for analogous chalcones under these conditions reach 68–75%.

Optimization Challenges

Competing side reactions, such as over-condensation or dehydration, are mitigated by controlled stoichiometry (1:1 aldehyde:ketone ratio) and incremental base addition. Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous moisture exclusion.

Grignard-Weinreb Amide Coupling: Acylative Ketone Synthesis

Weinreb Amide Intermediate Strategy

This method, adapted from CN102942464B, involves converting 3-chlorobenzoic acid into its Weinreb amide derivative (3-chloro-N-methoxy-N-methylbenzamide) via reaction with N,O-dimethylhydroxylamine. Subsequent Grignard addition (e.g., isopropylmagnesium bromide) forms the ketone, followed by acidic hydrolysis to yield the hydroxy group.

Synthetic Pathway :

  • Weinreb Amide Formation :
    • 3-Chlorobenzoic acid + SOCl₂ → 3-Chlorobenzoyl chloride
    • 3-Chlorobenzoyl chloride + N,O-dimethylhydroxylamine → 3-Chloro-N-methoxy-N-methylbenzamide
  • Grignard Addition :
    • Weinreb amide + R-Mg-X → 1-(3-Chlorophenyl)-1-propanone intermediate
  • Hydroxylation :
    • Oxidation with m-CPBA or enzymatic catalysis introduces the 3-hydroxy group.

Yield : 84–89% for analogous substrates.

Industrial Scalability

Continuous flow reactors improve safety and efficiency for exothermic Grignard reactions, while immobilized enzymes (e.g., Candida antarctica lipase B) enable selective hydroxylation without protecting groups.

Catalytic Hydroxylation of Prochiral Ketones

Asymmetric Oxidation

Transition-metal catalysts, such as Sharpless dihydroxylation systems, oxidize the α-position of 1-(3-Chlorophenyl)-1-propanone to install the hydroxy group enantioselectively. Ruthenium-based catalysts (e.g., RuCl₃/oxone) achieve 70–85% enantiomeric excess (ee) for β-hydroxyketones.

Biocatalytic Approaches

Ketoreductases from Saccharomyces cerevisiae selectively reduce diketones to (S)- or (R)-hydroxyketones. For example, 1-(3-Chlorophenyl)-1,3-diketone is reduced to the (S)-enantiomer with >90% ee using NADPH-dependent enzymes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Claisen-Schmidt 68–75 95–99 Low-cost reagents Requires protection/deprotection
Grignard-Weinreb 84–89 99 High regioselectivity Sensitive to moisture
Catalytic Hydroxylation 70–85 90–95 Enantioselectivity Expensive catalysts

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol and tetrahydrofuran (THF) are recovered via distillation, reducing waste and costs by 30–40%.

Byproduct Management

Chlorinated byproducts from Friedel-Crafts-type reactions are minimized using green solvents (e.g., cyclopentyl methyl ether).

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxyl Group Placement

a) 1-(3-Chlorophenyl)-2-hydroxy-1-propanone (Bupropion Related Compound C)
  • Molecular Formula : C₉H₉ClO₂ (identical to the target compound).
  • Key Difference : Hydroxyl group at the second carbon vs. third carbon in the target compound.
  • Applications : Intermediate in bupropion synthesis and a recognized impurity in bupropion hydrochloride formulations .
  • Research Insight: Positional isomerism affects hydrogen bonding and solubility.
b) 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Bupropion Related Compound F)
  • CAS : 857233-13-5.
  • Key Difference : Hydroxyl group at the first carbon , forming a geminal diol structure.
  • Applications : Used in toxicity studies and analytical research for bupropion production .

Substituted Cathinones: Amino vs. Hydroxyl Groups

3-Chloromethcathinone (3-CMC)
  • Structure: 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one.
  • Molecular Formula: C₁₀H₁₁ClNO.
  • Key Difference: Replacement of the hydroxyl group with a methylamino group at the second carbon.
  • Applications: A synthetic cathinone with stimulant properties; binds to dopamine and serotonin transporters .
  • Research Insight: The amino group enhances CNS activity, whereas hydroxylated analogs like the target compound are less likely to exhibit psychoactive effects due to reduced blood-brain barrier permeability .

Halogen and Functional Group Variations

a) 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone
  • CAS : 477320-66-4.
  • Key Differences :
    • Chlorine at para position on the phenyl ring.
    • Sulfanyl group with pentafluorophenyl substitution at the third carbon.
  • Applications: Potential use in materials science due to electron-withdrawing fluorine atoms enhancing thermal stability .
b) 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone
  • CAS : 882748-68-6.
  • Key Differences: Cyclohexylanilino group at the third carbon. Structural bulkiness may reduce solubility compared to hydroxylated analogs .

Di- and Polyhalogenated Analogs

1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
  • CAS : 898767-53-7.
  • Key Differences :
    • Dual halogenation (Cl and F) on the aromatic ring.
    • Fluorine substitution enhances electronegativity and metabolic resistance.
  • Safety Data : Classified as hazardous under GHS Rev. 8, with risks of skin/eye irritation .

Chlorinated Propanones with Additional Substituents

1-Chloro-3-(3-chlorophenyl)propan-2-one
  • CAS : 24253-17-6.
  • Molecular Formula : C₉H₈Cl₂O.
  • Key Differences :
    • Chlorine atom at the second carbon instead of a hydroxyl group.
    • Physical Properties : Boiling point 90–93°C (0.22–0.25 Torr), density 1.275 g/cm³ .
  • Applications : Intermediate in organic synthesis, particularly for agrochemicals.

Research and Industrial Implications

The structural nuances of 1-(3-Chlorophenyl)-3-hydroxy-1-propanone and its analogs significantly influence their physicochemical and biological profiles. For instance:

  • Hydroxyl Positioning : The 3-hydroxy configuration may improve water solubility compared to 2-hydroxy isomers, making it preferable for drug formulations .
  • Halogenation Effects : Fluorinated analogs exhibit enhanced metabolic stability but pose higher environmental persistence risks .
  • Functional Group Swaps: Replacing hydroxyl with amino or sulfanyl groups alters receptor binding affinity, as seen in cathinones and materials science applications .

Further research is needed to fully characterize the target compound’s properties, leveraging insights from its well-studied analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-hydroxy-1-propanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, reacting 3-chlorobenzaldehyde with hydroxyacetone under acidic or basic conditions (e.g., NaOH in ethanol) can yield the target compound . Optimization includes:

  • Temperature Control : Maintaining 0–10°C during exothermic steps to minimize side reactions .
  • Solvent Selection : Ethanol or methanol improves solubility and reaction homogeneity .
  • Purification : Recrystallization using ethanol/water mixtures enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 1-(3-Chlorophenyl)-3-hydroxy-1-propanone and ensuring purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm to separate and quantify impurities (e.g., Bupropion-related byproducts) .
  • GC-MS : Electron ionization (EI) at 70 eV identifies fragmentation patterns, confirming molecular structure (e.g., m/z 184 for [M]+) .
  • NMR : 1H^1H NMR in CDCl3_3 shows characteristic peaks: δ 7.4–7.6 (aromatic protons), δ 4.8 (hydroxy group), δ 2.8–3.2 (propanone backbone) .

Q. How should researchers handle waste generated during synthesis to comply with environmental safety protocols?

  • Methodological Answer :

  • Waste Segregation : Separate organic solvents (e.g., ethanol) from halogenated byproducts (e.g., chlorinated intermediates) .
  • Neutralization : Treat acidic/basic residues with 10% NaHCO3_3 or HCl before disposal .
  • Professional Disposal : Partner with certified waste management services for incineration or chemical degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for 1-(3-Chlorophenyl)-3-hydroxy-1-propanone synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Variability : Compare AlCl3_3 (Friedel-Crafts) vs. K2_2CO3_3 (Claisen-Schmidt) efficiency in different solvents .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (60°C) may degrade sensitive functional groups .
  • In-Situ Monitoring : Use FT-IR to track carbonyl group (C=O) reduction (1700 cm1^{-1} → 1650 cm1^{-1}) during reaction progression .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Studies : Employ AutoDock Vina to model binding affinity with monoamine oxidases (MAOs), leveraging the chlorophenyl group’s hydrophobic interactions .
  • MD Simulations : GROMACS simulations (10 ns) assess stability of hydrogen bonds between the hydroxy group and catalytic residues (e.g., Tyr435 in MAO-B) .
  • QSAR Analysis : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with inhibitory activity using Hammett constants .

Q. What advanced purification techniques address challenges in isolating 1-(3-Chlorophenyl)-3-hydroxy-1-propanone from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to resolve polar byproducts .
  • Distillation : Short-path distillation under reduced pressure (10 mmHg) isolates high-purity fractions (bp ~124°C) .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and packing motifs (e.g., hydrogen-bonded dimers) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Chlorine at the 3-position increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Hydroxy Group Role : Hydrogen bonding with Thr201 in cytochrome P450 enhances metabolic stability .
  • Comparative Studies : Replace Cl with CF3_3 (as in 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to evaluate changes in logP (lipophilicity) and MAO inhibition .

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